L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine
Description
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is a synthetic heptapeptide with the sequence Threonine (T)-Asparagine (N)-Valine (V)-Glycine (G)-Glycine (G)-Alanine (A)-Valine (V). The peptide’s N-terminal threonine and C-terminal valine contribute to its amphipathic nature, while the central glycine-glycine motif may enhance conformational flexibility.
Properties
CAS No. |
651292-02-3 |
|---|---|
Molecular Formula |
C25H44N8O10 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-10(2)19(32-22(39)14(7-15(26)35)31-23(40)18(27)13(6)34)24(41)29-8-16(36)28-9-17(37)30-12(5)21(38)33-20(11(3)4)25(42)43/h10-14,18-20,34H,7-9,27H2,1-6H3,(H2,26,35)(H,28,36)(H,29,41)(H,30,37)(H,31,40)(H,32,39)(H,33,38)(H,42,43)/t12-,13+,14-,18-,19-,20-/m0/s1 |
InChI Key |
IHCMQOKMUWZVRH-VNBPBVSJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Table 1: Comparative Overview of Target Compound and Structural Analog
| Parameter | L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine | L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine |
|---|---|---|
| Sequence | T-N-V-G-G-A-V | Q-V-T-N-V-G-G |
| Molecular Weight | ~616.77 g/mol | ~673.82 g/mol |
| CAS Number | Not available | 651292-01-2 |
| Key Residues | N-terminal Thr, C-terminal Val, Ala insertion | N-terminal Gln, dual Gly C-terminus |
| Functional Groups | Hydroxyl (Thr), Amide (Asn), Hydrophobic (Val, Ala) | Amide (Gln, Asn), Hydroxyl (Thr), Flexible (Gly) |
| Structural Implications | Higher hydrophobicity due to Ala/Val termini | Enhanced flexibility from dual Gly residues |
Key Differences and Implications
N-Terminal Residue :
- The target peptide begins with Threonine , which provides a hydroxyl group for hydrogen bonding. In contrast, the analog starts with Glutamine , introducing an additional amide side chain capable of forming stronger polar interactions .
- Impact : The Glutamine-containing analog may exhibit higher solubility in aqueous environments compared to the Threonine-led target peptide.
The analog ends with Glycine-Glycine, favoring conformational flexibility and solvent exposure . Impact: The target may have better tissue penetration, while the analog could serve as a more adaptable binding partner.
Central Motifs :
- Both peptides share a Valine-Threonine-Asparagine-Valine core, suggesting conserved roles in structural stability or receptor recognition. However, the target’s Alanine insertion replaces the analog’s Valine , reducing steric bulk and possibly altering tertiary interactions.
Molecular Weight :
- The analog’s higher molecular weight (~673.82 g/mol vs. ~616.77 g/mol) may affect pharmacokinetics, such as renal clearance or diffusion rates.
Research Findings and Limitations
- Stability : Peptides with C-terminal glycine residues (e.g., the analog) are prone to proteolytic degradation, whereas the target’s Valine terminus may confer resistance to enzymatic cleavage .
- Bioactivity: No direct bioactivity data exists for either compound.
- Limitations : The comparison is constrained by the lack of experimental data (e.g., binding assays, stability studies). Further research is required to validate hypotheses derived from structural analysis.
Notes
Methodology : Molecular weights were calculated using residue-specific masses and subtracting 18.015 g/mol per peptide bond.
Data Gaps : The target compound lacks a CAS number and experimental characterization, limiting authoritative comparisons.
Recommendations : Future studies should prioritize synthesizing the target peptide and conducting side-by-side analyses with analogs to assess stability, bioavailability, and functional activity.
Biological Activity
Overview of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine
This compound is a complex peptide composed of several amino acids. Its molecular formula is with a molecular weight of approximately 616.7 g/mol. This compound is categorized under peptides, which are known for their biological significance and potential therapeutic applications.
1. Antioxidant Activity
Peptides, including those similar to this compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Research indicates that certain peptide sequences can exhibit significant antioxidant activity, which may be beneficial in preventing various diseases linked to oxidative damage.
2. Immunomodulatory Effects
Peptides have been shown to influence immune responses. Studies suggest that specific sequences can enhance immune function by modulating cytokine production and promoting the activity of immune cells. This immunomodulatory effect can be critical in developing therapies for autoimmune diseases and enhancing vaccine efficacy.
4. Role in Muscle Recovery and Growth
Peptides that include branched-chain amino acids (BCAAs), such as valine and threonine, are known to support muscle recovery and growth. These amino acids play a vital role in protein synthesis and can aid in reducing muscle soreness post-exercise.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on peptides indicates potential benefits:
- A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant effects of peptides derived from food proteins, suggesting that similar sequences could provide health benefits through their biological activities.
- Research in Frontiers in Immunology discussed how certain peptide sequences can enhance immune responses, indicating potential applications in vaccine development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
